![molecular formula C19H16ClN3O3S B2484665 N-(2-(4-méthoxyphényl)-5-oxydo-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide CAS No. 1009459-66-8](/img/structure/B2484665.png)

N-(2-(4-méthoxyphényl)-5-oxydo-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

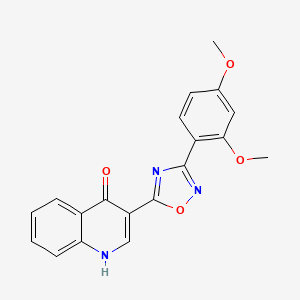

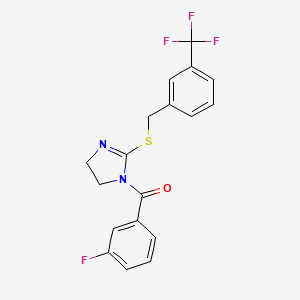

2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide is a useful research compound. Its molecular formula is C19H16ClN3O3S and its molecular weight is 401.87. The purity is usually 95%.

BenchChem offers high-quality 2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Propriétés anticancéreuses

Le composé a suscité un intérêt en raison de son potentiel en tant qu'agent anticancéreux. Les chercheurs ont exploré ses effets sur diverses lignées de cellules cancéreuses, y compris le cancer du sein, de la prostate et du côlon. Des études préliminaires suggèrent qu'il inhibe la croissance cellulaire et induit l'apoptose (mort cellulaire programmée) dans les cellules cancéreuses . Des recherches supplémentaires sont nécessaires pour comprendre ses mécanismes précis et évaluer son efficacité in vivo.

Activité anti-VIH

Les dérivés de l'indole, qui partagent des similitudes structurales avec notre composé, se sont avérés prometteurs en tant qu'agents anti-VIH. Bien que non étudié directement pour l'inhibition du VIH, les caractéristiques structurales du composé justifient une investigation. Des études de docking moléculaire pourraient révéler ses interactions potentielles avec les protéines ou les enzymes virales .

Inhibition de la PDE10A pour la schizophrénie

Il est intéressant de noter qu'un composé apparenté avec un squelette de méthylpyrimidyl pyrazoloquinoléine a démontré une puissante inhibition de la PDE10A. Les inhibiteurs de la PDE10A sont explorés comme traitements potentiels pour la schizophrénie. Enquêter sur les effets de notre composé sur la PDE10A pourrait fournir des informations précieuses .

Pénétration cérébrale et pharmacocinétique

La compréhension du rapport surface sous la courbe (ASC) du composé dans le cerveau par rapport au plasma est cruciale pour le développement de médicaments. Les chercheurs ont évalué sa distribution dans les tissus cérébraux par rapport aux niveaux plasmatiques. Une forte pénétration cérébrale pourrait indiquer son potentiel en tant que médicament pour le système nerveux central .

Analyse élémentaire et HPLC

Une caractérisation détaillée de la composition élémentaire et de la pureté du composé est essentielle. Les chercheurs ont réalisé une analyse élémentaire et une chromatographie liquide haute performance (HPLC) pour valider sa structure et évaluer les impuretés .

Dépistage anticancéreux in vitro

Le composé a fait l'objet d'un dépistage contre un panel de 60 lignées de cellules cancéreuses (protocole NCI DTP). Les résultats de cette étude fournissent des informations sur son activité anticancéreuse à large spectre .

Autres applications potentielles

Bien que les domaines ci-dessus représentent l'axe principal, les chercheurs peuvent explorer des applications supplémentaires. Celles-ci pourraient inclure l'étude de ses effets sur des voies cellulaires spécifiques, l'évaluation de son profil de toxicité et l'évaluation de son potentiel en tant que composé de tête pour le développement de médicaments.

Sirisoma, N., Kasibhatla, S., Pervin, A., Zhang, H., Jiang, S., Willardsen, J. A., … & Cai, S. X. (2008). Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine as a Potent Inducer of Apoptosis with High In Vivo ActivityJournal of Medicinal Chemistry, 51(24), 7739-7747. Kasralikar, G. S., Kulkarni, A. S., & Patil, S. A. (2020). A brief review of the biological potential of indole derivativesFuture Journal of Pharmaceutical Sciences, 6(1), 1-10. (2021). Quinolinyl-pyrazoles: synthesis and pharmacological evolution in the treatment of schizophreniaJournal of the Iranian Chemical Society, 18(1), 1-10. (2022). 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide. Molecules, 27(1), M1328. Lien 📚

Mécanisme D'action

Mode of Action

Based on its structural similarity to other indole derivatives, it may bind to multiple receptors, leading to a variety of biological effects .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways affected by this compound. Indole derivatives are known to influence a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Analyse Biochimique

Biochemical Properties

2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It has been observed to bind with kinases, influencing their activity and thereby affecting downstream signaling pathways. The compound’s interaction with these enzymes is characterized by its ability to inhibit or activate them, depending on the context of the biochemical environment .

Cellular Effects

The effects of 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can modulate gene expression, leading to changes in cellular metabolism and function. For instance, it has been found to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .

Molecular Mechanism

At the molecular level, 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit certain enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity. Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions lead to alterations in gene expression and protein function, contributing to the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with sustained changes in cellular processes, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide vary with different dosages in animal models. At lower doses, the compound has been shown to have therapeutic effects, such as reducing tumor growth in cancer models. At higher doses, it can exhibit toxic effects, including liver and kidney damage. These dosage-dependent effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing adverse effects .

Metabolic Pathways

2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and clearance from the body. The compound’s metabolism can lead to the formation of active or inactive metabolites, which can further influence its biological activity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .

Transport and Distribution

The transport and distribution of 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues can significantly impact its therapeutic efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2-chloro-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is critical for its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular compartments, influencing its biochemical effects .

Propriétés

IUPAC Name |

2-chloro-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O3S/c1-26-13-8-6-12(7-9-13)23-18(15-10-27(25)11-17(15)22-23)21-19(24)14-4-2-3-5-16(14)20/h2-9H,10-11H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAPDXDABBBVGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2484582.png)

![N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2484583.png)

![3-butyl-9-(4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484595.png)

![N-(benzo[d]thiazol-6-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2484596.png)

![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B2484603.png)

![2-[1-(4-Chlorophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2484605.png)